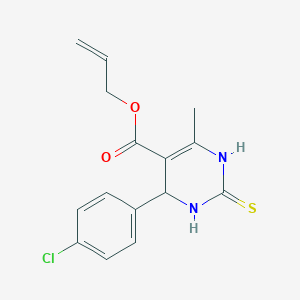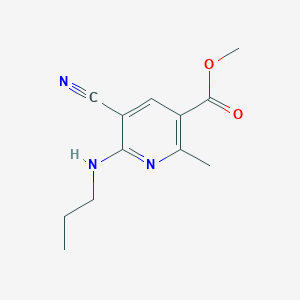
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate, also known as MPN, is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate involves the reaction of 2-methyl-5-nitropyridine with propylamine, followed by reduction of the resulting nitro compound and subsequent reaction with methyl cyanoacetate.
Starting Materials
2-methyl-5-nitropyridine, propylamine, methyl cyanoacetate, sodium borohydride, acetic acid, ethanol
Reaction
Step 1: 2-methyl-5-nitropyridine is reacted with propylamine in ethanol to form 2-methyl-5-(propylamino)nitropyridine., Step 2: The nitro group in 2-methyl-5-(propylamino)nitropyridine is reduced to an amino group using sodium borohydride in acetic acid., Step 3: Methyl cyanoacetate is added to the reaction mixture and heated to reflux in ethanol to form Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate.
Mecanismo De Acción
The mechanism of action of Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate is not fully understood. However, it has been reported to modulate several signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has also been shown to improve glucose uptake and insulin sensitivity in cells. Moreover, it has been reported to enhance memory and cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Moreover, it exhibits a wide range of biological activities, making it a versatile compound for various experiments. However, Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has some limitations as well. It is not very water-soluble, which can limit its use in aqueous solutions. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
For the study of Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate include investigating its potential as a therapeutic agent for cancer, neurodegenerative diseases, and diabetes.
Aplicaciones Científicas De Investigación
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antioxidant activities. Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Moreover, Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Propiedades
IUPAC Name |
methyl 5-cyano-2-methyl-6-(propylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-4-5-14-11-9(7-13)6-10(8(2)15-11)12(16)17-3/h6H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRODFSQMPNEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(C=C1C#N)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

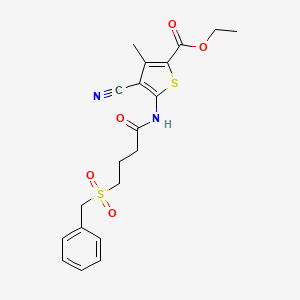
![3-isobutyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911520.png)
![4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol](/img/structure/B2911522.png)
![N-[2-Amino-1-(3-fluorophenyl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911524.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2911525.png)
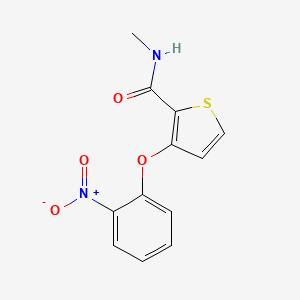
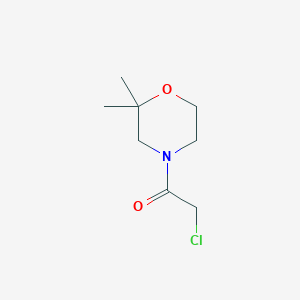
![5-Acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonyl fluoride](/img/structure/B2911528.png)
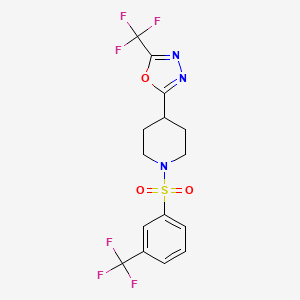
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911531.png)
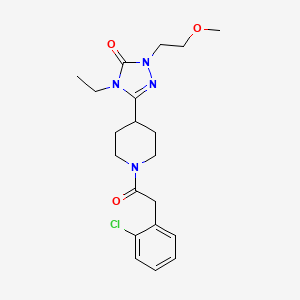
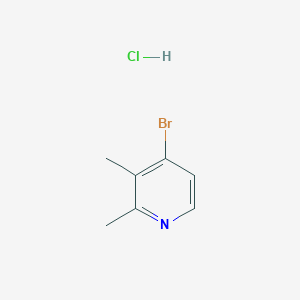
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2911535.png)
